Synucleozid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synucleozid hydrochloride is a potent inhibitor of the SNCA mRNA that encodes the α-synuclein protein. This compound selectively targets the α-synuclein mRNA 5′ untranslated region (UTR) at the designed iron-responsive element (IRE) site, decreasing the amount of SNCA mRNA loaded into polysomes and thereby inhibiting SNCA translation . This compound has shown potential for the investigation of Parkinson’s disease due to its ability to reduce α-synuclein protein levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Synucleozid hydrochloride involves targeting the structured mRNA of α-synuclein. . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process typically includes multiple purification steps to remove any impurities and achieve the desired chemical structure .

Análisis De Reacciones Químicas

Types of Reactions

Synucleozid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Models

Synucleozid hydrochloride has been utilized in several preclinical studies focusing on neurodegenerative diseases:

- Parkinson's Disease :

- Dementia with Lewy Bodies (DLB) and Multiple System Atrophy (MSA) :

Biomarker Development

Recent advancements have explored the use of α-synuclein as a biomarker for diagnosing synucleinopathies:

- Detection Techniques :

Case Studies

Mecanismo De Acción

Synucleozid hydrochloride exerts its effects by selectively binding to the IRE structure in the 5′ UTR of the SNCA mRNA. This binding decreases the amount of SNCA mRNA loaded into polysomes, thereby inhibiting the translation of α-synuclein protein . The reduction in α-synuclein levels helps to mitigate the cytotoxic effects associated with its aggregation, which is a hallmark of Parkinson’s disease .

Comparación Con Compuestos Similares

Similar Compounds

Synucleozid-2.0: A derivative of Synucleozid with enhanced binding affinity to the IRE structure.

Antisense Oligonucleotides (ASOs): Synthetic nucleic acid sequences designed to bind to specific mRNA targets and inhibit their translation.

Short-Interfering RNAs (siRNAs): Small RNA molecules that can silence gene expression by degrading mRNA after transcription.

Uniqueness

Synucleozid hydrochloride is unique in its ability to selectively target the IRE structure in the SNCA mRNA, making it a highly specific inhibitor of α-synuclein translation. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for Parkinson’s disease .

Actividad Biológica

Synucleozid hydrochloride is a small molecule designed to target the messenger RNA (mRNA) of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease (PD). This compound represents a novel therapeutic approach aimed at reducing the production of α-synuclein by inhibiting its translation, thus potentially altering the course of synucleinopathies. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and implications for treatment.

Synucleozid functions by binding to the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of SNCA mRNA. This binding stabilizes the IRE structure, which leads to a decrease in the translation of α-synuclein. The compound effectively reduces the amount of SNCA mRNA that is loaded into polysomes, thereby lowering α-synuclein protein levels in cells. This mechanism has been shown to provide cytoprotective effects, making it a promising candidate for therapeutic intervention in diseases characterized by α-synuclein aggregation .

In Vitro Studies

- Translation Inhibition : In cellular studies, Synucleozid was found to significantly inhibit the translation of SNCA mRNA. This was evidenced by a reduction in α-synuclein protein levels when treated with Synucleozid compared to control groups .

- Selectivity and Efficacy : Proteome-wide and transcriptome-wide analyses demonstrated that Synucleozid exhibits high selectivity for its target mRNA without broadly affecting other cellular processes. This selectivity is critical for minimizing side effects in potential therapeutic applications .

- Case Studies : A study involving various cell lines showed that Synucleozid treatment led to a dose-dependent decrease in α-synuclein levels, confirming its efficacy as an mRNA-targeting agent .

Animal Studies

Research involving transgenic mice models has indicated that Synucleozid not only reduces α-synuclein levels but also ameliorates symptoms associated with synucleinopathies. These findings suggest that early intervention with Synucleozid could slow disease progression and improve clinical outcomes in models of PD .

Data Tables

Implications for Treatment

The ability of Synucleozid to selectively target and inhibit α-synuclein production presents a groundbreaking approach to treating PD and other related disorders. By preventing the formation of toxic protein aggregates before they can cause neuronal damage, Synucleozid may offer a disease-modifying strategy rather than merely symptomatic relief.

Propiedades

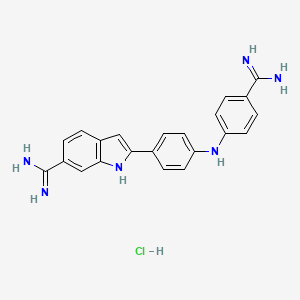

IUPAC Name |

2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDOKIPCRSEMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.